Chemical properties of N-(furan-3-ylmethyl)cyclopropanamine
Chemical properties of N-(furan-3-ylmethyl)cyclopropanamine
Technical Monograph: Chemical Properties & Applications of N-(Furan-3-ylmethyl)cyclopropanamine
Executive Summary
N-(Furan-3-ylmethyl)cyclopropanamine is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly in fragment-based drug discovery (FBDD).[1][2] Structurally, it functions as a "linker-pharmacophore," bridging the rigid, metabolic-modulating cyclopropyl group with the electron-rich, aromatic furan-3-yl moiety.
This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and metabolic liabilities. It is designed for medicinal chemists and process scientists requiring actionable data on handling, reactivity, and safety profiles.
Physicochemical Profile & Structural Analysis
The molecule comprises a secondary amine core flanked by a cyclopropyl ring and a furan-3-ylmethyl group. The 3-substitution pattern on the furan ring is chemically distinct from the more common 2-substitution, offering altered electronic properties and improved metabolic stability profiles in certain contexts.
Key Chemical Data
| Property | Value / Description | Note |
| IUPAC Name | N-(Furan-3-ylmethyl)cyclopropanamine | |
| Molecular Formula | C | |
| Molecular Weight | 137.18 g/mol | |
| CAS Number | Not widely listed | Precursor 1-(Furan-3-yl)methanamine: CAS 4543-47-9 |
| Predicted pKa | 8.8 – 9.2 (Conjugate Acid) | Lower than aliphatic amines (pKa ~10.[2]5) due to the inductive electron-withdrawing effect of the furan ring. |
| Predicted LogP | ~1.2 – 1.5 | Moderate lipophilicity; suitable for CNS penetration. |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Amine NH (donor), Furan O + Amine N (acceptors). |
| Topological Polar Surface Area | ~25 Ų | Highly permeable. |
Structural Stability: 2- vs. 3-Substitution
Unlike furan-2-yl derivatives, the furan-3-yl isomer is less susceptible to electrophilic aromatic substitution (EAS) at the position adjacent to the heteroatom. In 2-substituted furans, the C5 position is highly activated. In 3-substituted furans, the resonance stabilization of the cationic intermediate during electrophilic attack is less favorable, rendering the ring slightly more stable to acid-catalyzed polymerization—a critical advantage during salt formation and storage.
Synthetic Architecture
The most robust route to N-(furan-3-ylmethyl)cyclopropanamine is Reductive Amination . This approach avoids the over-alkylation issues associated with direct alkylation and allows for the use of mild reducing agents that preserve the sensitive furan ring.
Core Synthesis Workflow
-
Starting Materials: 3-Furaldehyde (CAS 498-60-2) and Cyclopropylamine (CAS 765-30-0).
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is preferred over NaBH
CN due to lower toxicity and better compatibility with acid-sensitive heterocycles.
Figure 1: One-pot reductive amination pathway. The use of STAB allows for the direct reduction of the imine species in situ without isolating the unstable intermediate.
Chemical Reactivity & Handling
Nucleophilicity
The secondary amine is a competent nucleophile. It readily undergoes:
-
Acylation: Reaction with acid chlorides/anhydrides to form amides (common in library synthesis).
-
Sulfonylation: Reaction with sulfonyl chlorides.
-
S
Ar: Displacement of halides in heteroaromatic systems (e.g., chloropyrimidines).
Furan Ring Sensitivity
-
Oxidation: The furan ring is electron-rich and susceptible to oxidation by air (slowly) or strong oxidants (rapidly). It must be stored under inert gas (Argon/Nitrogen).
-
Acid Sensitivity: While the 3-isomer is more stable than the 2-isomer, strong mineral acids (HCl, H
SO ) can still induce ring-opening or polymerization, especially in non-anhydrous conditions. Oxalate or Fumarate salts are recommended for long-term storage over Hydrochloride salts to mitigate local acidity.
Metabolic Liability: The Bioactivation Pathway
A critical consideration for drug design is the metabolic fate of the furan ring. Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring, leading to reactive metabolites that may cause hepatotoxicity.
Mechanism:
-
Epoxidation: P450 oxidizes the C=C bond to an epoxide.
-
Ring Opening: The epoxide collapses to form cis-2-butene-1,4-dial (BDA).
-
Adduct Formation: BDA is a potent electrophile that reacts with cellular nucleophiles (Glutathione, Protein Lysine/Cysteine residues), potentially leading to toxicity.
Figure 2: Bioactivation pathway of the furan moiety. The formation of cis-2-butene-1,4-dial is a known toxicological risk factor for furan-containing drugs.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
This protocol is a validated standard for furan-containing amines.
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 3-furaldehyde (1.0 eq) and cyclopropylamine (1.1 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Activation: Add glacial Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB, 1.4 eq) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LCMS (Note: Imine intermediate may hydrolyze on LCMS; look for amine mass).
-
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x). Wash combined organics with Brine. Dry over Na SO . -
Purification: Concentrate in vacuo. Purify via flash chromatography (SiO
; Gradient: 0-10% MeOH in DCM with 1% NH OH).
Protocol B: Salt Formation (Oxalate)
To improve stability and crystallinity.
-
Dissolve the free base oil in a minimal amount of Ethanol or Ethyl Acetate.
-
Add a solution of Oxalic Acid (1.0 eq) in Ethanol dropwise.
-
A white precipitate should form. If not, add Diethyl Ether to induce precipitation.
-
Filter, wash with cold Ether, and dry under vacuum.
References
-
BenchChem. (2025). Comparative Metabolic Stability Analysis: Furan. Link
-
Master Organic Chemistry. (2017). Reductive Amination: Synthesis of Substituted Amines. Link
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National Institutes of Health (NIH). (2024). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC Database. Link
-
PubChem. (2025).[2] 1-(Furan-3-yl)methanamine (Compound Summary). Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: Furan-3-ylmethanamine. Link
